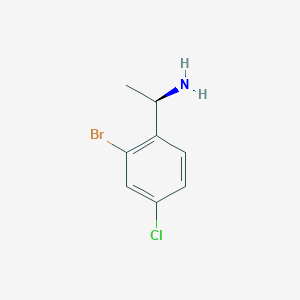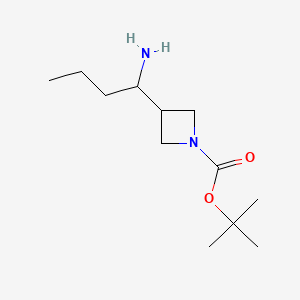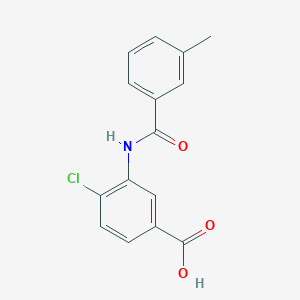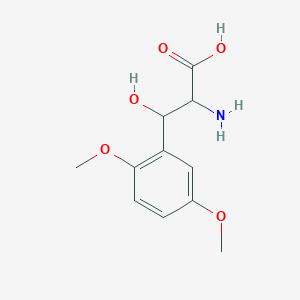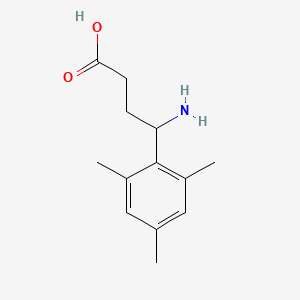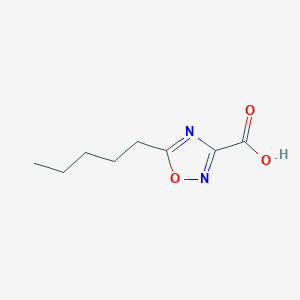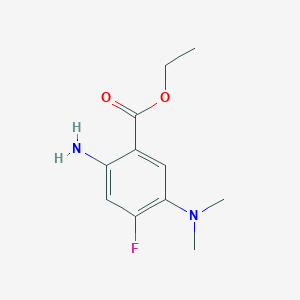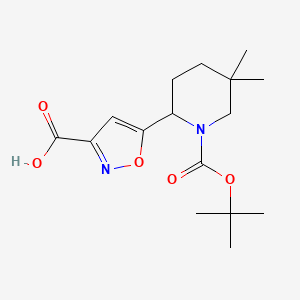
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid is a complex organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, an isoxazole ring, and a tert-butoxycarbonyl protecting group. Its molecular formula is C16H24N2O5.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Isoxazole Ring: The isoxazole ring is introduced via a cycloaddition reaction.
Protection with tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is added to protect the amine functionality during subsequent reactions.
Final Coupling: The piperidine and isoxazole rings are coupled under specific conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituents involved, but common reagents include halogens and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-(4-tert-Butoxycarbonylamino-phenyl)-isoxazole-3-carboxylic acid
- 5-(1-((tert-Butoxycarbonyl)amino)ethyl)isoxazole-3-carboxylic acid
Uniqueness
5-(1-(tert-Butoxycarbonyl)-5,5-dimethylpiperidin-2-yl)isoxazole-3-carboxylic acid is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Eigenschaften
Molekularformel |
C16H24N2O5 |
|---|---|
Molekulargewicht |
324.37 g/mol |
IUPAC-Name |
5-[5,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-2-yl]-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C16H24N2O5/c1-15(2,3)22-14(21)18-9-16(4,5)7-6-11(18)12-8-10(13(19)20)17-23-12/h8,11H,6-7,9H2,1-5H3,(H,19,20) |
InChI-Schlüssel |
NUZNKCWVGQOFRT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(N(C1)C(=O)OC(C)(C)C)C2=CC(=NO2)C(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



